3,6-Nonadien-1-ol, (6Z)-
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Overview
Description
3,6-Nonadien-1-ol, (6Z)- is an organic compound with the molecular formula C9H16O. It is an aliphatic alcohol characterized by the presence of two double bonds at the third and sixth positions in the carbon chain, with the sixth double bond in the Z-configuration. This compound is known for its distinctive green, waxy odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Nonadien-1-ol, (6Z)- typically involves the following steps:
Starting Materials: The synthesis begins with nonadiene, a hydrocarbon with nine carbon atoms and two double bonds.
Hydroboration-Oxidation: The nonadiene undergoes hydroboration-oxidation, where borane (BH3) adds across the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the alcohol.
Industrial Production Methods: Industrial production of 3,6-Nonadien-1-ol, (6Z)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,6-Nonadien-1-ol, (6Z)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Nonadienal, Nonadienoic acid
Reduction: Nonane
Substitution: Nonadienyl chloride
Scientific Research Applications
3,6-Nonadien-1-ol, (6Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart green, fresh notes to products.
Mechanism of Action
The mechanism of action of 3,6-Nonadien-1-ol, (6Z)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with olfactory receptors in the nasal epithelium, triggering a sensory response.
Pathways Involved: The compound activates the olfactory signaling pathway, leading to the perception of its characteristic odor.
Comparison with Similar Compounds
- 3,6-Nonadien-1-ol, (E,Z)-
- 3,6-Nonadien-1-ol, (Z,Z)-
- 2,6-Nonadien-1-ol, (E,Z)-
Comparison:
- 3,6-Nonadien-1-ol, (6Z)- is unique due to the Z-configuration of the double bond at the sixth position, which imparts distinct olfactory properties compared to its E,Z and Z,Z isomers.
- 3,6-Nonadien-1-ol, (E,Z)- has a different spatial arrangement of the double bonds, leading to variations in reactivity and odor profile.
- 2,6-Nonadien-1-ol, (E,Z)- differs in the position of the double bonds, affecting its chemical behavior and applications .
Properties
CAS No. |
186906-32-1 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3Z,6E)-nona-3,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6- |
InChI Key |
PICGPEBVZGCYBV-FDTUMDBZSA-N |
Isomeric SMILES |
CC/C=C/C/C=C\CCO |
Canonical SMILES |
CCC=CCC=CCCO |
Origin of Product |
United States |
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